2,6-Difluorobenzylamine

Catalog No.
S705367
CAS No.
69385-30-4
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzylamine

CAS Number

69385-30-4

Product Name

2,6-Difluorobenzylamine

IUPAC Name

(2,6-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2

InChI Key

PQCUDKMMPTXMAL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)CN)F

Canonical SMILES

C1=CC(=C(C(=C1)F)CN)F

2,6-Difluorobenzylamine is an organic compound characterized by its unique structure, which consists of a benzene ring substituted with two fluorine atoms at the 2 and 6 positions and an amine group. Its molecular formula is C7H7F2NC_7H_7F_2N and it has a molecular weight of approximately 143.14 g/mol. The compound appears as a clear to light yellow liquid and is sensitive to air, requiring storage under inert conditions .

  • Information on the specific hazards of 2,6-difluorobenzylamine is limited.
  • As with most organic amines, it is likely to be flammable and may irritate the skin and eyes.
  • Due to the presence of fluorine, it is advisable to handle it with care and consult a safety data sheet (SDS) when working with this compound [].

Please Note:

  • The information available on 2,6-difluorobenzylamine is primarily focused on its use as a synthetic intermediate.
  • There is no scientific research currently available on its mechanism of action in biological systems.

Synthesis of other molecules:

  • (Z)-N1-(2,6-difluorobenzyl)-N2-(2-amino-1,2-dicyanovinyl)formamidine: This molecule is a potential antibacterial agent, and 2,6-difluorobenzylamine serves as a crucial precursor in its synthesis [].
  • 2,6-difluorobenzyl-guanidine hydrochloride: This compound exhibits antimicrobial activity, and 2,6-difluorobenzylamine is a key starting material for its production [].

Additional resources:

  • You can find more information about the physical and chemical properties of 2,6-difluorobenzylamine on the National Institutes of Health's PubChem database [].
  • Suppliers of 2,6-difluorobenzylamine, typically for research purposes, can be found through online chemical distributors.
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: It can be synthesized from corresponding nitro or halogenated derivatives through reduction processes .
  • Formation of Salts: Reacting with acids can yield various salts, which may be useful in pharmaceutical applications.

Research indicates that 2,6-difluorobenzylamine exhibits biological activity that may be relevant for medicinal chemistry. It has been studied for its potential as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies . Specific interactions with biological targets are still under investigation.

Several methods exist for synthesizing 2,6-difluorobenzylamine:

  • Gabriel Synthesis: This method involves the use of phthalimide derivatives followed by hydrolysis to yield the amine .
  • Reduction of Nitro Compounds: Starting from 2,6-difluorobenzonitrile or nitro derivatives, reduction can yield the desired amine .
  • Fluorination Reactions: Direct fluorination of benzylamine derivatives can also produce 2,6-difluorobenzylamine .

The applications of 2,6-difluorobenzylamine are diverse:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs.
  • Research: Utilized in studies exploring the biological effects of fluorinated compounds.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

Interaction studies have focused on the compound's reactivity with various biological molecules. Its ability to form complexes with proteins and enzymes is being explored to understand its pharmacological potential better. Preliminary studies suggest that it may influence certain biological pathways, but more extensive research is needed to confirm these interactions.

Several compounds share structural similarities with 2,6-difluorobenzylamine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsNotable Differences
2-FluorobenzylamineOne fluorine atom at position 2Less steric hindrance compared to 2,6-difluorobenzylamine
4-FluorobenzylamineOne fluorine atom at position 4Different electronic properties due to position change
3,4-Dichloro-2,6-difluorobenzylamineTwo chlorine atoms and two fluorine atomsIncreased reactivity due to multiple electronegative atoms
2,4-DifluorobenzylamineFluorine atoms at positions 2 and 4Different substitution pattern affecting reactivity

The presence of two fluorine atoms at specific positions in 2,6-difluorobenzylamine contributes to its unique chemical properties and potential biological activities compared to these similar compounds.

2,6-Difluorobenzylamine possesses the molecular formula C₇H₇F₂N with a molecular weight of 143.13-143.14 g/mol [1] [2]. The compound is systematically named as (2,6-difluorophenyl)methanamine according to International Union of Pure and Applied Chemistry nomenclature [1] [3]. The Chemical Abstracts Service registry number for this compound is 69385-30-4 [1] [2] [3].

The molecular structure is characterized by a benzylamine backbone with fluorine atoms substituted at the 2 and 6 positions of the benzene ring [4]. The International Chemical Identifier representation is InChI=1S/C7H7F2N/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2, with the corresponding International Chemical Identifier Key being PQCUDKMMPTXMAL-UHFFFAOYSA-N [1] [3]. The canonical Simplified Molecular Input Line Entry System notation is FC1=CC=CC(F)=C1CN [3].

PropertyValueReference
Molecular FormulaC₇H₇F₂N [1] [2]
Molecular Weight143.13-143.14 g/mol [1] [2]
IUPAC Name(2,6-difluorophenyl)methanamine [1] [3]
CAS Registry Number69385-30-4 [1] [2] [3]
InChI KeyPQCUDKMMPTXMAL-UHFFFAOYSA-N [1] [3]

Physical Characteristics

Physical State and Appearance

2,6-Difluorobenzylamine exists as a liquid at standard temperature and pressure conditions [5] [6]. The compound presents as a colorless to almost colorless clear liquid [2] [7] [6]. Alternative descriptions characterize it as a clear liquid with coloration ranging from colorless to yellow [7] [8].

Boiling Point and Thermal Properties

The boiling point of 2,6-difluorobenzylamine ranges from 174 to 177°C under standard atmospheric pressure [2] [5] [7]. Specific measurements report values of 174-177°C [2] [7] and 177°C [6] [9]. Computational predictions suggest a boiling point of 172.6 ± 25.0°C at 760 mmHg [10] [11]. The thermodynamic boiling point is calculated as 467.27 K (194.12°C) using Joback estimation methods [12].

Critical temperature calculations indicate a value of 672.73 K (399.58°C) [12]. The critical pressure is estimated at 3801.00 kPa [12]. The melting point is predicted to be 304.55 K (31.4°C) through computational methods [12].

Density and Refractive Index

The density of 2,6-difluorobenzylamine is consistently reported as 1.197 g/mL at 25°C [2] [5] [7]. Alternative measurements indicate values ranging from 1.2 ± 0.1 g/cm³ [10] [11] to 1.22 g/mL [6] [13]. The specific gravity is documented as 1.197 [2] [7] and 1.22 at 20/20°C [6] [9].

The refractive index exhibits values of n₂₀/D 1.493 [2] [5] [7] and 1.49 [6] [9]. Additional reported values include 1.501 [11] and a range of 1.493-1.501 [11].

PropertyValueReference
Density at 25°C1.197 g/mL [2] [5] [7]
Specific Gravity (20/20)1.22 [6] [9]
Refractive Index (n₂₀/D)1.493 [2] [5] [7]

Flash Point and Flammability Parameters

The flash point of 2,6-difluorobenzylamine is reported as 65°C (149°F) [5] [6] and 66°C [11] [8]. Alternative measurements indicate 65.6 ± 0.0°C [10] [11] and 150°F [2] [7]. The compound is classified as a combustible liquid based on its flash point characteristics [6] [9].

Vapor pressure measurements at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor density is documented as 4.94 [14]. These parameters indicate moderate volatility under standard conditions.

Solubility Profile

2,6-Difluorobenzylamine demonstrates very high solubility in water [14]. The logarithmic water solubility is calculated as -2.45 mol/L using Crippen estimation methods [12]. The octanol-water partition coefficient ranges from 1.2 [14] to 1.424 [12], indicating moderate lipophilicity.

The compound exhibits solubility in polar solvents [4]. The topological polar surface area is calculated as 26.02 Ų [10] [11], contributing to its solubility characteristics in polar media.

Acid-Base Properties

pKa Determination

The acid dissociation constant (pKa) of 2,6-difluorobenzylamine is predicted to be 8.21 ± 0.10 [2] [7] [8] [15]. This value indicates the compound behaves as a weak base in aqueous solution. The corresponding base dissociation constant (pKb) is reported as 5.48 [14].

Protonation-Deprotonation Behavior

With a pKa value of 8.21, 2,6-difluorobenzylamine undergoes protonation under acidic conditions to form the corresponding ammonium ion [2] [7]. The amine group serves as the basic center, accepting protons in accordance with typical benzylamine chemistry. The presence of fluorine substituents at the 2 and 6 positions influences the electron density distribution, affecting the basicity compared to unsubstituted benzylamine.

The compound demonstrates typical primary amine behavior in acid-base equilibria. The protonated form exhibits enhanced stability due to the electron-withdrawing effects of the fluorine atoms, which moderate the basicity of the amine group.

Thermodynamic Parameters

Heat of Vaporization

The heat of vaporization for 2,6-difluorobenzylamine is reported as 40.9 kJ/mol [14]. Computational estimates using Joback methods predict a value of 43.78 kJ/mol [12]. These values indicate moderate intermolecular forces requiring energy input for phase transition from liquid to vapor state.

The heat of formation in the gaseous state is calculated as -332.65 kJ/mol [12]. The heat of fusion is estimated at 18.51 kJ/mol [12], representing the energy required for solid-liquid phase transition.

Thermodynamic PropertyValueMethodReference
Heat of Vaporization40.9 kJ/molExperimental [14]
Heat of Vaporization43.78 kJ/molJoback calculated [12]
Heat of Formation (gas)-332.65 kJ/molJoback calculated [12]
Heat of Fusion18.51 kJ/molJoback calculated [12]

Vapor Pressure Relationships

Vapor pressure measurements for 2,6-difluorobenzylamine at 25°C range from 1.3 mmHg [11] [14] to 1.32 mmHg [15]. The vapor pressure relationship follows typical Clausius-Clapeyron behavior with temperature dependence. The relatively low vapor pressure at ambient temperature indicates moderate volatility characteristics.

The vapor density is documented as 4.94 [14], which is significantly higher than air (density = 1), indicating that vapors of this compound will tend to accumulate in lower areas when released into the atmosphere. This property has implications for handling procedures and ventilation requirements in laboratory and industrial settings.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

69385-30-4

Wikipedia

2,6-Difluorobenzylamine

Dates

Modify: 2023-08-15

Explore Compound Types